molecular formula C21H15F3N2O2S B2981250 (Z)-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)-2-(trifluoromethyl)benzamide CAS No. 1203432-11-4

(Z)-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)-2-(trifluoromethyl)benzamide

Cat. No. B2981250
CAS RN: 1203432-11-4
M. Wt: 416.42
InChI Key: BXBXFVUIFHUKSB-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)-2-(trifluoromethyl)benzamide, also known as TFB-TAM, is a novel small molecule that has gained attention in scientific research due to its potential applications in cancer therapy.

Advantages and Limitations for Lab Experiments

(Z)-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)-2-(trifluoromethyl)benzamide is a relatively new compound, and its synthesis method is complex and time-consuming. However, it has shown promising results in preclinical studies, and its unique mechanism of action makes it a potential candidate for cancer therapy. Further research is needed to evaluate its efficacy and safety in clinical trials.

Future Directions

There are several future directions for research on (Z)-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)-2-(trifluoromethyl)benzamide. One potential direction is to investigate its efficacy in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Another direction is to explore its potential as a radiosensitizer in radiation therapy. Additionally, further studies are needed to elucidate its mechanism of action and identify potential biomarkers for patient selection and monitoring. Overall, (Z)-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)-2-(trifluoromethyl)benzamide has the potential to be a valuable addition to the arsenal of anti-cancer agents available for the treatment of cancer.

Synthesis Methods

(Z)-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)-2-(trifluoromethyl)benzamide can be synthesized through a multi-step process that involves the reaction of 2-amino-5-trifluoromethylbenzoic acid with 2-(3-thiophen-2-yl)acryloyl chloride in the presence of a base. The resulting product is then coupled with 4-aminobenzamide to form (Z)-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)-2-(trifluoromethyl)benzamide.

Scientific Research Applications

(Z)-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)-2-(trifluoromethyl)benzamide has been found to exhibit potent anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models. (Z)-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)-2-(trifluoromethyl)benzamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.

properties

IUPAC Name

N-[2-[[(Z)-3-thiophen-2-ylprop-2-enoyl]amino]phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2O2S/c22-21(23,24)16-8-2-1-7-15(16)20(28)26-18-10-4-3-9-17(18)25-19(27)12-11-14-6-5-13-29-14/h1-13H,(H,25,27)(H,26,28)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBXFVUIFHUKSB-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C=CC3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)/C=C\C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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